2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol
CAS No.:
Cat. No.: VC15840967
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H22N2O |
---|---|
Molecular Weight | 198.31 g/mol |
IUPAC Name | 2-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanol |
Standard InChI | InChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(13)9-12-8-10-3-4-10/h10-12,14H,1-9H2 |
Standard InChI Key | LJUFJYSJQRDOEI-UHFFFAOYSA-N |
Canonical SMILES | C1CC(N(C1)CCO)CNCC2CC2 |
Introduction
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is a complex organic compound featuring a pyrrolidine ring and a cyclopropylmethyl group. This compound is of interest in chemical and biological research due to its unique structural features, which may influence its interactions with biological targets.
Synonyms and Identifiers
-
PubChem CID: 66567874
-
InChI: InChI=1S/C11H22N2O/c1-12(10-4-5-10)9-11-3-2-6-13(11)7-8-14/h10-11,14H,2-9H2,1H3/t11-/m0/s1
-
InChIKey: VSQQAFZYTYJEEV-NSHDSACASA-N
Chemical Synthesis
The synthesis of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol typically involves multi-step organic reactions. These processes often require precise control over reaction conditions to achieve high yields and purity. In industrial settings, flow microreactor systems can be employed to enhance efficiency and sustainability.
Interaction Studies
Research on 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol focuses on understanding its interactions with biological molecules, such as proteins and nucleic acids. These interactions can provide insights into potential therapeutic effects and mechanisms of action.
Therapeutic Potential
The compound's unique structure suggests it may exhibit selective binding properties, which could be exploited in drug development. Preliminary studies indicate potential applications in pharmacology, particularly in modulating metabolic pathways and cellular functions.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol | C11H22N2O | Contains a pyrrolidine ring and a cyclopropylmethyl group |
2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone | C11H21N3O | Contains a ketone group instead of an alcohol |
Pyrazolo[1,5-a]pyridin derivatives | Varies | Different heterocyclic structures but similar applications |
Research Findings and Future Directions
Current research on 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is ongoing, with a focus on elucidating its biological activity and potential therapeutic applications. Future studies will likely explore its interaction with specific enzymes and receptors to understand its mechanisms of action fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume